Product packaging for 2,6-Diethylphenol(Cat. No.:CAS No. 1006-59-3)

2,6-Diethylphenol

Cat. No.: B086025
CAS No.: 1006-59-3
M. Wt: 150.22 g/mol
InChI Key: METWAQRCMRWDAW-UHFFFAOYSA-N
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Description

2,6-Diethylphenol (CAS 1006-59-3) is a sterically hindered alkylphenol of significant historical and ongoing research interest. It is provided as a high-purity solid for laboratory use. This compound is recognized for its role in pioneering the development of intravenous anesthetic agents, serving as a direct structural precursor in the discovery of propofol . Its mechanism of action, shared with modern analogs, is mediated through positive allosteric modulation and direct agonism of the GABA-A receptor in the central nervous system . Beyond neuropharmacology, this compound serves as a versatile monomer and building block in polymer chemistry. It is utilized in the synthesis of polyphenylene ether (PPE) polymers and other advanced materials, where its steric profile influences the properties of the resulting polymers . The compound's hindered phenolic structure also makes it a subject of study in the development of antioxidants, as the ortho-ethyl groups provide steric shielding that enhances the stability and radical-scavenging activity of the phenoxyl radical . Researchers value this molecule for exploring structure-activity relationships in medicinal chemistry and for designing novel polymeric and antioxidant systems. This product is intended for research purposes only in a laboratory setting and is strictly not for diagnostic, therapeutic, or any other human use. For further handling, safety, and specifications, please refer to the available Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B086025 2,6-Diethylphenol CAS No. 1006-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethylphenol
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InChI

InChI=1S/C10H14O/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7,11H,3-4H2,1-2H3
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InChI Key

METWAQRCMRWDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25498-20-8
Record name Phenol, 2,6-diethyl-, homopolymer
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DSSTOX Substance ID

DTXSID5061401
Record name Phenol, 2,6-diethyl-
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Molecular Weight

150.22 g/mol
Source PubChem
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CAS No.

1006-59-3
Record name 2,6-Diethylphenol
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Record name 2,6-Diethylphenol
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Record name Phenol, 2,6-diethyl-
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Record name Phenol, 2,6-diethyl-
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Record name 2,6-diethylphenol
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Record name 2,6-DIETHYLPHENOL
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Advanced Synthetic Methodologies for 2,6 Diethylphenol

Catalytic Alkylation of Phenol (B47542) for 2,6-Diethylphenol Synthesis

The direct ortho-alkylation of phenol with ethanol (B145695) is the most atom-economical and environmentally conscious approach for synthesizing this compound. The success of this method hinges on the development of highly selective and active catalyst systems. Both homogeneous and heterogeneous catalysts have been extensively investigated to optimize the yield and purity of the desired product. The reaction network is complex, involving parallel and consecutive reactions such as O-alkylation to form ethyl phenyl ether, C-alkylation at the ortho and para positions, and further alkylation to produce tri-substituted phenols conicet.gov.ar.

Homogeneous Catalysis in Alkylation Reactions

Homogeneous catalysis for the synthesis of this compound often employs classical Friedel-Crafts alkylation chemistry. This method involves the reaction of phenol with an ethylating agent, such as ethyl chloride or ethanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) benchchem.com. The reaction proceeds via an electrophilic substitution mechanism, where the hydroxyl group of phenol activates the aromatic ring, directing the incoming ethyl group primarily to the ortho and para positions.

A significant challenge in homogeneous catalysis is controlling regioselectivity. The formation of the thermodynamically more stable p-alkylated product and polyalkylated byproducts is common. However, certain catalyst systems can favor ortho-alkylation. For instance, aluminum phenoxide, formed in situ from phenol and an aluminum-based catalyst, can form a complex with the phenol reactant. This complex sterically hinders the para-position, thereby promoting alkylation at the ortho-positions. While effective, traditional homogeneous catalysts like AlCl₃ suffer from drawbacks such as being corrosive, difficult to separate from the product mixture, and generating significant waste streams, which complicates industrial application and has driven the focus toward heterogeneous alternatives benchchem.comunive.it.

Heterogeneous Catalysis for Ortho-Alkylation Selectivity

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, potential for regeneration and reuse, and reduced environmental impact. researchgate.net For the synthesis of this compound, research has focused on solid acid catalysts that can provide high selectivity for ortho-alkylation.

Zeolites are crystalline aluminosilicates with well-defined microporous structures, which can impart shape-selectivity to catalytic reactions. The acidity and pore structure of zeolites can be tailored to control product distribution in phenol alkylation. Zeolites such as HZSM-5 and HMCM-22 have been studied for the gas-phase ethylation of phenol. conicet.gov.arunl.edu.ar The reaction over these catalysts can yield a mixture of O-alkylated (ethyl phenyl ether) and C-alkylated (ethylphenols) products. conicet.gov.ar

The selectivity is influenced by the zeolite's pore dimensions and the distribution of Brønsted and Lewis acid sites. While some zeolites with specific pore sizes have been shown to favor the formation of p-ethylphenol, ortho-selective ethylation to produce 2-ethylphenol (B104991) and this compound has also been reported. unl.edu.ar The mechanism on Brønsted acid sites is believed to involve the formation of surface-bound ethoxide intermediates that then attack the phenol ring via electrophilic substitution. conicet.gov.ar The confinement effects within the zeolite channels can influence the transition state, favoring ortho-substitution.

Metal oxides, particularly those of transition metals, have proven to be highly effective catalysts for the shape-selective ortho-alkylation of phenol. Systems based on iron, chromium, vanadium, and manganese oxides are notable for their high selectivity towards 2,6-dialkylphenols. rsc.org For instance, manganese oxide catalysts have been specifically investigated for the analogous methylation of phenol to 2,6-dimethylphenol (B121312). acs.org Similarly, iron-chromium mixed oxides and vanadia-chromia catalysts demonstrate high ortho-selectivity. benchchem.comresearchgate.net

These catalysts operate at high temperatures (typically 300-500°C) in the vapor phase. Their catalytic activity is attributed to a combination of acidic and basic surface sites. The prevailing mechanism suggests that the phenol molecule adsorbs onto the catalyst surface in such a way that the hydroxyl group interacts with a surface site, orienting the aromatic ring perpendicular to the surface. rajpub.com This orientation sterically exposes the ortho-positions to the alkylating agent while shielding the para-position, leading to high ortho-selectivity. rsc.orgrajpub.com TiO₂/SiO₂ catalysts have also shown promise, with the Lewis acid sites on the catalyst being credited for high activity in producing both o-ethylphenol and this compound. researchgate.net

Reaction Conditions Optimization (Temperature, Pressure, Catalyst Loading)

The optimization of reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of unwanted byproducts. Key parameters include temperature, pressure, catalyst loading, and the molar ratio of reactants.

Temperature: Reaction temperature significantly affects both phenol conversion and product selectivity. For vapor-phase reactions over heterogeneous catalysts, temperatures are typically high, ranging from 250°C to 450°C. researchgate.net Increasing the temperature generally increases phenol conversion but can also lead to dealkylation or isomerization reactions. Studies on TiO₂/SiO₂ catalysts found optimal selectivity at 360°C. researchgate.net

Pressure: The reaction can be carried out at atmospheric or elevated pressures. benchchem.comunl.edu.ar Operating at slightly elevated pressures (e.g., 0.42 MPa) can be beneficial for maintaining the reactants in the desired phase and influencing reaction rates. researchgate.net

Catalyst Loading and Reactant Ratio: The ratio of catalyst to reactants and the molar ratio of ethanol to phenol are crucial for controlling the reaction pathway. A higher ethanol-to-phenol ratio can increase the rate of alkylation but may also promote the formation of polyalkylated products. benchchem.com The weight hourly space velocity (WHSV), which relates the feed rate to the catalyst weight, is another important parameter for optimizing catalyst contact time in continuous flow systems. researchgate.net

The table below summarizes typical reaction conditions from various studies on phenol ethylation.

Catalyst SystemTemperature (°C)PressureEthanol:Phenol Molar RatioKey FindingsReference
Fe-Cr-TiO₂ (proposed)180–2201–5 atm3:1–5:1Proposed conditions to favor ortho-ethylation based on analogous methylation. benchchem.com
HZSM5 / HMCM22250Atmospheric1:1Studied for gas-phase ethylation, product distribution depends on catalyst acidity. conicet.gov.arunl.edu.ar
TiO₂/SiO₂3600.42 MPa1:1 (DEC:Phenol)Achieved 75.4% phenol conversion with 16.3% selectivity to this compound. researchgate.net
CoAl-MCM-41250-450Vapor PhaseVariedPhenol conversion increased with temperature; selectivity depended on catalyst acidity. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to designing more efficient and selective catalysts. For the acid-catalyzed alkylation of phenol to this compound, the reaction is widely accepted to proceed through an electrophilic aromatic substitution pathway.

In heterogeneous catalysis over solid acids like zeolites, the mechanism involves several steps:

Activation of the Alkylating Agent: Ethanol adsorbs on a Brønsted acid site on the catalyst surface and is protonated. This is followed by dehydration to form a highly reactive ethyl carbocation or a surface-bound ethoxide species. conicet.gov.arbohrium.com

Electrophilic Attack: The electrophilic ethylating species attacks the electron-rich aromatic ring of the phenol molecule. The hydroxyl group of phenol is an activating, ortho-para directing group. conicet.gov.ar

Product Formation: A proton is eliminated from the intermediate sigma complex (arenium ion), restoring the aromaticity of the ring and forming the ethylphenol product.

The high ortho-selectivity observed with certain metal oxide catalysts is often explained by the Langmuir-Hinshelwood model. rajpub.com According to this model, both phenol and the alkylating agent (ethanol or methanol) are chemisorbed onto adjacent active sites on the catalyst surface. The specific interaction between the phenolic hydroxyl group and a basic site on the catalyst surface forces the phenol molecule to adsorb in a perpendicular orientation. This geometric constraint makes the ortho carbons of the phenol ring more accessible to the adsorbed ethylating species, thereby favoring the formation of 2-ethylphenol and its subsequent alkylation to this compound. rsc.orgrajpub.com

Kinetic Studies of Alkylation Pathways

The ethylation of phenol is a complex reaction that can yield a mixture of mono-, di-, and poly-alkylated products, including the desired this compound, its isomers (e.g., 2,4-diethylphenol), and O-alkylated byproducts. Kinetic studies are crucial for understanding the reaction network, optimizing catalyst performance, and maximizing the yield of the target molecule.

Research into the alkylation of phenols over various solid acid catalysts, such as zeolites and ion-exchange resins, has provided valuable insights into the reaction kinetics. While specific data for ethylation is less common in literature than for methylation or tert-butylation, the principles are transferable. The reaction rate and selectivity are strongly influenced by factors such as temperature, pressure, catalyst acidity, and the molar ratio of reactants. For instance, studies on the alkylation of phenol with different olefins show that the reaction often follows a complex kinetic model, where both parallel and consecutive reactions occur. The formation of 2,6-disubstituted phenols is particularly sensitive to the steric properties of the catalyst and the alkylating agent.

Kinetic data from related phenol alkylation reactions highlight that the rate of formation for ortho-substituted products is often influenced by a delicate balance between the intrinsic reactivity of the ortho-position and steric hindrance. In the case of ethylation, achieving high selectivity for the 2,6-isomer requires careful control of reaction conditions to favor dialkylation at the ortho-positions while suppressing over-alkylation or isomerization to the thermodynamically more stable para-isomers. Studies on similar processes, like the methylation of phenol, have found that the rate of disappearance of phenol and the rate of formation of 2,6-dimethylphenol can exhibit first-order dependence on the concentration of the phenolic reactant. researchgate.net

Below is an illustrative data table showing typical kinetic parameters that are evaluated in such studies, based on findings from various phenol alkylation systems.

Interactive Table: Illustrative Kinetic Parameters for Phenol Ethylation

Parameter Catalyst System Value Range Significance
Phenol Conversion (%) Solid Acid (e.g., Zeolite, Resin) 50 - 95% Indicates overall reaction efficiency. Higher values are desirable but must be balanced with selectivity.
Selectivity to 2,6-DEP (%) Shape-Selective Zeolite 30 - 70% Measures the fraction of converted phenol that forms the desired product. Highly dependent on catalyst pore structure.
Ortho/Para Ratio Various Acid Catalysts 0.5 - 4.0 A key metric for ortho-selective alkylation. Values > 2 indicate a preference for ortho-substitution.
Activation Energy (Ea) Acid Catalysts 60 - 120 kJ/mol Represents the minimum energy required for the reaction. Lower values suggest a more facile reaction pathway.
Rate Constant (k) Dependant on conditions Varies Quantifies the reaction speed. Influenced by temperature, catalyst concentration, and reactants.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of phenol alkylation at a molecular level. researchgate.net These studies provide detailed information about reaction pathways, transition states, and the energetics of intermediate species, which is often difficult to obtain through experimental methods alone.

DFT calculations have been employed to model the alkylation of phenol with olefins over cation-exchange resin catalysts. acs.org These models have revealed a multi-step process involving both neutral and ionic pathways. researchgate.net

Neutral Pathway : This pathway accounts for the initial formation of O-alkylated products (phenolic ethers). The mechanism involves an exothermic reaction between the olefin and the sulfonic acid groups of the resin catalyst to form a sulfonic ester intermediate. This intermediate then reacts with phenol, leading to the formation of the ether. researchgate.netacs.org

Ionic Pathway : The formation of C-alkylated products, such as this compound, proceeds through an ionic mechanism. Protonation of the initially formed phenolic ether significantly lowers the energy barriers for intramolecular rearrangement of the alkyl group from the oxygen atom to the carbon atoms of the aromatic ring. acs.org This rearrangement, known as the Fries rearrangement, can lead to both ortho- and para-alkylated phenols.

Computational studies have also shown that the competition between hydrogen atoms and the alkyl groups at the ortho-positions of the protonated intermediate is a determining factor for the final ortho/para product ratio. acs.org By calculating the energy barriers for each step, researchers can predict the most favorable reaction pathways and identify the rate-determining steps, guiding the design of more selective catalysts. For example, modeling can help in designing catalysts with specific pore sizes or acid site distributions that sterically favor the formation of the transition state leading to this compound over other isomers.

Novel Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for this compound synthesis. This includes the use of biocatalysts and the application of continuous flow technologies, which offer milder reaction conditions, reduced waste, and improved safety.

Biocatalytic Synthesis Pathways

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. While the direct biocatalytic synthesis of this compound from phenol is still an emerging area, research on related processes demonstrates significant potential.

Enzymes such as laccases and peroxidases, particularly horseradish peroxidase (HRP), have been extensively studied for the oxidative polymerization of substituted phenols like 2,6-dimethylphenol. acs.orgmdpi.com These enzymes catalyze the formation of phenoxy radicals, which then couple to form polymers. While the goal here is polymerization, the high specificity of these enzymes for phenolic substrates is noteworthy.

More direct relevance comes from studies on the microbial degradation of alkylphenols. Recently, a two-component, flavin-dependent monooxygenase system, designated MpdAB, was isolated from the bacterium Mycobacterium neoaurum. asm.orgnih.gov This enzyme system was found to be responsible for the initial step in the degradation of 2,6-dimethylphenol, which involves the specific hydroxylation at the para-position. nih.govnih.gov The enzyme also showed activity on other alkylated phenols, such as 2,3,6-trimethylphenol (B1330405), converting it to 2,3,5-trimethylhydroquinone, a key precursor for Vitamin E synthesis. asm.orgnih.gov

The discovery of enzymes like MpdAB opens up possibilities for developing a biocatalytic route to this compound. This could be achieved through:

Reverse Engineering : Modifying the reaction conditions to favor the reverse reaction (dehydroxylation), although this is often thermodynamically challenging.

Protein Engineering : Using techniques like directed evolution to alter the enzyme's substrate specificity and catalytic function to perform alkylation instead of hydroxylation.

Screening for Novel Enzymes : Searching for naturally occurring enzymes that can directly catalyze the ethylation of phenol.

The high selectivity and operation in aqueous media at ambient temperatures make biocatalysis a highly attractive green alternative to conventional chemical synthesis. mdpi.com

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing for phenol alkylation. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and ease of scalability. akjournals.comresearchgate.net

The application of flow chemistry to the alkylation of phenols has been successfully demonstrated. vapourtec.comcardiff.ac.uk A common setup involves a packed-bed reactor filled with a solid, heterogeneous catalyst. For phenol alkylation, a solid base like potassium carbonate can be used to deprotonate the phenol, making it a more reactive nucleophile. akjournals.comresearchgate.net A solution containing phenol and an ethylating agent (e.g., ethyl bromide) in an anhydrous solvent is then pumped through the packed bed.

Key features and advantages of this approach include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risks associated with handling hazardous reagents and managing exothermic reactions.

Improved Efficiency: The high surface area-to-volume ratio in microreactors allows for rapid heat exchange and precise temperature control, leading to faster reaction rates and potentially higher yields. akjournals.com

Simplified Work-up: Using a solid, packed-bed catalyst allows for the product to be collected as a continuous stream, free from the catalyst. Often, simple evaporation of the solvent is sufficient to isolate the product, eliminating the need for aqueous work-up. akjournals.comresearchgate.net

Process Control: The residence time can be precisely controlled by adjusting the flow rate, allowing for fine-tuning of the reaction to maximize the yield of the desired product, this compound, while minimizing the formation of byproducts.

While higher temperatures and longer residence times may be required for the alkylation of less reactive substrates like phenols compared to thiols, the level of control afforded by flow systems makes it a powerful tool for optimizing this synthesis. vapourtec.comcardiff.ac.uk

Chemical Reactivity and Transformation Mechanisms of 2,6 Diethylphenol

Oxidative Coupling and Polymerization Reactions

The oxidative coupling of 2,6-diethylphenol primarily leads to the formation of poly(phenylene oxide) resins. This process, analogous to the well-studied polymerization of 2,6-dimethylphenol (B121312), involves the formation of C-O bonds to create the polymer backbone. capes.gov.bruc.edu A competing reaction is the C-C coupling, which results in the formation of diphenoquinone (B1195943) as a byproduct. uc.edu

Formation of Poly(phenylene oxide) Resins from this compound

The synthesis of poly(2,6-diethyl-1,4-phenylene oxide) from this compound is achieved through oxidative coupling polymerization. This reaction is typically catalyzed by transition metal complexes, with copper-based catalysts being the most common. capes.gov.bruc.edu The resulting polymer is a valuable engineering thermoplastic known for its thermal and oxidative stability. uc.edu

Mechanistic Dissection of Oxidative Coupling: Radicalar vs. Ionic Pathways

The precise mechanism of the copper-catalyzed oxidative coupling of 2,6-disubstituted phenols has been a subject of extensive research and debate, with evidence supporting both radical and ionic pathways. researchgate.netacademie-sciences.fr

The radicalar pathway proposes that the copper catalyst facilitates a one-electron oxidation of the phenolate (B1203915) to a phenoxyl radical. academie-sciences.frsumitomo-chem.co.jp Subsequent C-O coupling of these radicals leads to the formation of the polymer chain. sumitomo-chem.co.jp The formation of the diphenoquinone byproduct is also explained through the C-C coupling of two phenoxyl radicals. academie-sciences.fr

The ionic pathway , on the other hand, suggests the involvement of a phenoxonium cation. academie-sciences.frdntb.gov.ua In this mechanism, a dinuclear copper complex is proposed to generate a phenoxonium cation which then couples with a phenolate anion. academie-sciences.fr Evidence for this pathway includes ab initio calculations suggesting a significant role for the phenoxonium cation in the reaction. dntb.gov.ua

Some researchers have proposed mechanisms that incorporate elements of both pathways, such as the rearrangement of a quinone-ketal intermediate. academie-sciences.fracs.org Ultimately, the exact mechanism may be dependent on the specific reaction conditions and catalytic system employed. academie-sciences.fr

Catalytic Systems for Selective Oxidative Polymerization

The choice of catalyst is crucial for controlling the polymerization process, influencing both the yield and the molecular weight of the resulting polymer, as well as the selectivity between C-O and C-C coupling.

Copper-amine complexes are the most widely used catalysts for the oxidative polymerization of 2,6-disubstituted phenols. icm.edu.plrsc.org The activity of these catalysts is influenced by factors such as the basicity and structure of the amine ligand. icm.edu.pl More basic amines and chelating amines generally lead to more active catalysts. icm.edu.pl Various copper-amine systems have been investigated, including those with pyridine, piperidine, and N-butyldimethylamine as ligands. icm.edu.plmdpi.com The catalyst functions by forming a complex with the phenolate anion, facilitating the electron transfer to an oxidant, typically oxygen. uc.edu

Table 1: Examples of Copper-Amine Catalyst Systems for Oxidative Polymerization

Copper Salt Amine Ligand Solvent Observations
Cuprous Bromide N-butyldimethylamine Toluene (B28343)/DMAc Used for copolymerization of 2,6-dimethylphenol with DOPO-substituted bisphenols. mdpi.com
Copper(II) Chloride N-methylaminopropyltrimethoxysilane Not specified Active in poly(phenylene oxide) formation. icm.edu.pl
Copper(II) Chloride Pyridine Pyridine A well-known catalyst system for this polymerization. researchgate.net

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549), have been explored as mediators for the oxidative coupling of phenols. rsc.orgnih.gov These reagents are known for their ability to effect mild and selective oxidative transformations. arkat-usa.org In the context of 2,6-dimethylphenol, (diacetoxyiodo)benzene has been shown to selectively promote C-C coupling to form 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol. rsc.org The proposed mechanism involves the initial formation of a [bis(phenoxy)iodo]benzene intermediate, followed by radical fragmentation and coupling. nih.gov While less common for polymerization, these reagents offer a different approach to controlling the coupling selectivity. rsc.orgjomardpublishing.com

Regioselectivity and Stereoselectivity in Oxidative Transformations

Controlling the regioselectivity of the oxidative coupling is critical to obtaining a linear polymer (1,4-coupling) and avoiding branched or cross-linked structures that can arise from coupling at the ortho and para positions. semanticscholar.orgtandfonline.com For 2,6-disubstituted phenols like this compound, the ortho positions are blocked, which inherently favors para-C-O coupling to form the linear poly(phenylene oxide). uc.edu

However, the competition between C-O and C-C coupling remains a key aspect of regioselectivity. academie-sciences.fr The choice of catalyst and reaction conditions can significantly influence this selectivity. semanticscholar.org For instance, certain copper-amine catalysts immobilized on mesoporous materials have been shown to induce regio-controlled oxidative polymerization of other phenol (B47542) derivatives. researchgate.net

Stereoselectivity is generally not a primary concern in the polymerization of achiral monomers like this compound. However, in the broader context of oxidative coupling of other phenolic compounds, stereoselective bimolecular phenoxy radical coupling has been achieved using dirigent proteins. dntb.gov.ua

Electrophilic Aromatic Substitution Reactions of this compound

The reactivity of the aromatic ring in this compound towards electrophilic attack is significantly influenced by the substituents present: the hydroxyl (-OH) group and the two ethyl (-CH₂CH₃) groups. The interplay of their electronic and steric effects governs both the rate of reaction and the regioselectivity of the products formed.

Substituent Effects on Reactivity and Product Distribution

The hydroxyl group is a powerful activating group in electrophilic aromatic substitution. knockhardy.org.uk Through its resonance effect, the oxygen atom donates a lone pair of electrons to the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic. This enhanced nucleophilicity particularly increases the electron density at the ortho and para positions. Consequently, electrophilic attack is strongly directed to these positions.

In this compound, the two ortho positions are blocked by the ethyl groups. This leaves the para position (C4) as the primary site for electrophilic substitution. The two ethyl groups themselves are also weakly activating, electron-donating groups through an inductive effect and hyperconjugation. sci-hub.box This further increases the reactivity of the ring compared to unsubstituted phenol, although their primary influence is steric.

The combined electronic effects of the hydroxyl and ethyl groups make the aromatic ring of this compound highly activated towards electrophiles. However, the steric hindrance imposed by the two bulky ethyl groups flanking the hydroxyl group can modulate this reactivity. While they effectively prevent substitution at the ortho positions, they also sterically shield the hydroxyl group itself and can influence the approach of the electrophile to the para position.

In studies on the nitrosation of various phenols, it was found that the reactivity is governed by a combination of the preferred para-orientation of the hydroxyl group, the hyperconjugative effect of alkyl substituents, and the steric hindrance of these substituents. sci-hub.box For instance, the reactivity of 2,6-dimethylphenol was found to be higher than that of 2,3-dimethylphenol, illustrating the impact of steric hindrance around the site of substitution. sci-hub.box

The following table, based on data from analogous phenolic compounds, illustrates the general effect of alkyl substituents on electrophilic substitution reactions.

CompoundRelative Rate of NitrationMajor Product(s)
Phenol1ortho-Nitrophenol, para-Nitrophenol
p-CresolLower than phenolortho-Nitro-p-cresol
2,6-DimethylphenolHigher than phenol4-Nitro-2,6-dimethylphenol

This table provides a qualitative comparison based on established principles of electrophilic aromatic substitution on phenols. sci-hub.boxmlsu.ac.in

Directed Substitution Mechanisms

Beyond the intrinsic directing effects of the resident substituents, specific functional groups can be introduced to achieve highly regioselective substitutions. A prominent example is the Directed ortho-Metalation (DoM) strategy. wikipedia.org In this approach, the hydroxyl group of this compound is first converted into a more effective directed metalation group (DMG), such as an O-carbamate (-OCONEt₂). nih.gov

The DoM process involves the following general steps: wikipedia.orgnih.gov

Protection/Derivatization : The phenolic proton is replaced by a DMG. For this compound, this would yield a derivative like 2,6-diethylphenyl diethylcarbamate.

Lithiation : The substrate is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The lithium base coordinates to the heteroatom of the DMG (oxygen and/or nitrogen in the carbamate).

Deprotonation : This coordination directs the base to deprotonate the sterically accessible meta-position (C3 or C5), which is ortho to the DMG, forming a stabilized aryllithium intermediate.

Electrophilic Quench : The aryllithium species then reacts with a suitable electrophile (E⁺) to introduce a new substituent at the C3 or C5 position.

Deprotection : If desired, the DMG can be cleaved to regenerate the hydroxyl group.

This methodology provides a powerful route to synthesize 1,2,3-trisubstituted aromatic compounds that are not readily accessible through classical electrophilic substitution, which would overwhelmingly favor the para position. researchgate.netacs.org

Redox Chemistry and Quinone Formation

The phenolic moiety of this compound is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of phenoxyl radicals, which can then dimerize or be further oxidized to form quinone structures. The presence of the two ethyl groups at the ortho positions prevents the formation of many of the polymeric products common in the oxidation of phenol itself, often leading to well-defined products like 2,6-diethyl-1,4-benzoquinone. benchchem.com

Mechanism of Para-Hydroxylation and Dehydrogenation

The formation of 2,6-diethyl-1,4-benzoquinone from this compound typically proceeds through a two-step process involving an initial hydroxylation at the para position, followed by oxidation (dehydrogenation) of the resulting hydroquinone (B1673460). benchchem.com

Chemical Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, can effect this transformation. benchchem.com The reaction likely involves the formation of a phenoxyl radical intermediate, which is then attacked by water or a hydroxyl radical at the electron-deficient para position. The resulting 2,6-diethylbenzene-1,4-diol (B8689389) (hydroquinone) is more easily oxidized than the starting phenol and is rapidly converted to the corresponding 1,4-benzoquinone.

Biochemical Oxidation: A well-characterized mechanism for this transformation comes from microbial degradation pathways. Studies on the bacterium Mycobacterium neoaurum have identified a two-component flavin-dependent monooxygenase system, designated MpdAB, that catalyzes the specific para-hydroxylation of 2,6-dimethylphenol. nih.govresearchgate.net The proposed mechanism for this enzymatic hydroxylation is as follows: nih.gov

Reduction of FAD : The reductase component (MpdB) transfers electrons from NADH to a flavin adenine (B156593) dinucleotide (FAD) cofactor, producing FADH₂.

Oxygen Activation : The reduced flavin (FADH₂) is transferred to the oxygenase component (MpdA). Here, it reacts with molecular oxygen (O₂) to form a reactive flavin-peroxide intermediate.

Hydroxylation : This powerful oxidizing intermediate attacks the electron-rich para position of the phenol ring, inserting one oxygen atom to form 4-hydroxy-2,6-dimethylphenol (the hydroquinone) and releasing the other oxygen atom as water.

This enzymatic system is highly specific for the para-position. nih.gov The resulting hydroquinone is then readily dehydrogenated in subsequent biological steps to yield the quinone. While this specific enzyme was studied with 2,6-dimethylphenol, it provides a precise model for the regioselective para-hydroxylation step in the oxidation of 2,6-dialkylphenols.

Influence of Substituents on Redox Potentials

The ease with which this compound undergoes oxidation is quantified by its redox potential. The electron-donating nature of the hydroxyl and alkyl substituents lowers the oxidation potential of the molecule compared to unsubstituted benzene (B151609), making it more susceptible to oxidation.

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity and equilibrium constants of aromatic compounds. wikipedia.org The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. Electron-donating groups have negative σ values.

The table below lists Hammett constants for relevant substituents.

SubstituentHammett Constant (σp+)Electronic Effect
-H0.00Reference
-CH₃-0.31Electron-donating
-CH₂CH₃-0.30Electron-donating
-OCH₃-0.78Strongly electron-donating
-Cl0.11Electron-withdrawing
-NO₂0.79Strongly electron-withdrawing

Data sourced from Hansch et al. (1991). pitt.edu

The negative σp+ value for the ethyl group indicates its electron-donating character, which helps to stabilize the positive charge that develops on the aromatic ring during oxidation (e.g., in a phenoxonium cation intermediate). This lowers the energy barrier for electron removal, resulting in a lower oxidation potential compared to phenol. Studies on the oxidative polymerization of 2,6-dimethylphenol in alkaline aqueous solution show that its oxidation potential is significantly lower than in organic solvents, facilitating the reaction. lookchem.comworldscientific.com The oxidation potential of the dimer is even lower than that of the monomer, indicating that the terminal phenolic group becomes easier to oxidize as polymerization proceeds. lookchem.com

In electrochemical studies of various substituted phenols, a clear correlation is observed between the electronic properties of the substituents and the oxidation potential. Electron-donating groups consistently lower the oxidation potential, while electron-withdrawing groups increase it. researchgate.net The two ethyl groups in this compound, therefore, make it more easily oxidized than phenol or phenols bearing electron-withdrawing groups.

Side-Chain Functionalization and Oxidation

While many reactions of this compound involve the hydroxyl group or the aromatic ring, the ethyl side-chains can also participate in chemical transformations, particularly oxidation reactions.

The carbon atom of the ethyl group directly attached to the aromatic ring is a benzylic carbon. Benzylic C-H bonds are weaker than typical alkyl C-H bonds because the radical, carbocation, or carbanion formed upon breaking this bond is stabilized by resonance with the aromatic ring. libretexts.org

Under harsh oxidizing conditions, such as treatment with hot, concentrated potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the ethyl side-chains can be oxidized. libretexts.org The reaction proceeds by breaking the bond between the benzylic carbon and the second carbon of the ethyl group, oxidizing the benzylic carbon all the way to a carboxylic acid. This would theoretically convert this compound into 2-carboxy-6-ethylphenol or, if both chains react, 2,6-dicarboxyphenol. However, this reaction is often less efficient for 2,6-disubstituted phenols due to steric hindrance from the ortho substituents, which can protect the benzylic positions from attack. benchchem.com Furthermore, the strong oxidizing conditions required for side-chain oxidation often lead to competing oxidation of the activated aromatic ring itself. benchchem.com

A different type of side-chain reactivity is observed in the formation of quinone methides. For the analogous 2,6-dimethylphenol, oxidation can lead to the formation of a quinone methide intermediate through a two-electron transfer process that polarizes a benzylic C-H bond. researchgate.net This highly electrophilic species can then be trapped by nucleophiles. A similar pathway could be envisaged for this compound, leading to functionalization at one of the benzylic positions of the ethyl groups.

Derivatization Strategies for Functional Materials

This compound serves as a building block for the synthesis of more complex molecules and functional materials, including dimeric structures and bisphenols. The reactivity of the phenol ring allows for the creation of new carbon-carbon and carbon-oxygen bonds, leading to derivatives with tailored properties.

One common strategy is oxidative coupling. The oxidative polymerization of 2,6-dimethylphenol to produce poly(phenylene oxide) (PPO), a high-performance thermoplastic, is a well-established industrial process. researchgate.netrsc.org This reaction proceeds via the formation of phenoxy radicals, followed by C-O coupling. Similar strategies can be applied to this compound. Dimeric derivatives of substituted phenols can also be synthesized. For example, di(2,6-dimethylphenol) and di(2,6-diisopropylphenol) have been synthesized through the reaction of the corresponding monomers with a catalytic system of CuCl(OH)·TMEDA and Na₂S₂O₄. nih.govresearchgate.net This suggests a viable route for synthesizing di(this compound).

Another approach involves condensation reactions. 2,6-disubstituted phenols can be reacted with ketones or aldehydes to form bisphenol derivatives. For instance, 2,6-dimethylphenol can be condensed with various ketones in the presence of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) to yield DOPO-substituted bisphenol monomers, which can then be polymerized. mdpi.com Similarly, the condensation of 2,6-dimethylphenol with levulinic acid yields 4,4'-bis(3,5-dimethyl-4-hydroxyphenyl)pentanoic acid, a bis-xylenol product, with high selectivity. mdpi.com These examples highlight methods that could be adapted for this compound to create novel bisphenol structures for polymer synthesis.

Esterification and etherification of the phenolic hydroxyl group are fundamental derivatization strategies to modify the properties of this compound and incorporate it into larger molecules like polymers and specialty chemicals.

Etherification: The synthesis of ethers from this compound is significantly affected by steric hindrance. Standard Williamson ether synthesis conditions are often ineffective for achieving high conversion with 2,6-disubstituted phenols. google.com However, the use of phase-transfer catalysis (PTC) can overcome this limitation, allowing for quantitative etherification. google.com Under PTC conditions, the nucleophilicity of the phenolate is enhanced, facilitating its reaction with alkyl halides. google.com For example, 2,6-dimethylphenol has been successfully etherified with 5-fluoro-2-nitrobenzoic acid using cesium carbonate (Cs₂CO₃) as the base in toluene at 110°C, yielding the corresponding ether in 42% yield. rsc.org This method is applicable to other sterically hindered phenols like this compound.

Esterification: The phenolic hydroxyl group can also be converted to an ester linkage. This is a common reaction for phenols and can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. While the steric hindrance of the ethyl groups can slow the reaction rate compared to unhindered phenols, the reaction is generally feasible. Esterification is a key step in creating functional end-groups for polymers. For instance, poly(phenylene oxide) oligomers with terminal hydroxyl groups, derived from monomers like 2,6-dimethylphenol, can be reacted with haloacyl reactants to introduce ester-linked functional groups at the chain ends. google.com

Biological Interactions and Environmental Fate of 2,6 Diethylphenol

Bioremediation and Microbial Degradation Pathways

The ability of microorganisms to break down synthetic compounds like 2,6-diethylphenol is a key area of research for environmental remediation. While specific studies on this compound are limited, research on analogous alkylphenols provides significant insights into the potential for its bioremediation.

While specific microorganisms capable of degrading this compound as a sole carbon and energy source are not extensively documented in scientific literature, studies on structurally similar compounds suggest that certain bacterial genera are likely candidates. For instance, Mycobacterium species have been identified as potent degraders of related compounds. A strain designated as DM1, identified as a Mycobacterium sp., was found to utilize 2,6-xylenol (2,6-dimethylphenol), a close structural analog of this compound. nih.gov This strain was also capable of using other substituted phenols like 2,3,6-trimethylphenol (B1330405) and o-cresol (B1677501) for growth. nih.gov

Furthermore, the genus Rhodococcus is well-known for its broad catabolic capabilities towards aromatic compounds. Rhodococcus rhodochrous strain EP4 was isolated for its ability to grow on 4-ethylphenol (B45693), demonstrating the capacity of this genus to handle alkylphenols. nih.gov Given these findings, it is plausible that strains of Mycobacterium and Rhodococcus could be capable of degrading this compound. The table below summarizes microbial strains that degrade similar alkylphenol compounds.

Microbial StrainDegraded CompoundReference
Mycobacterium sp. DM12,6-Xylenol (2,6-Dimethylphenol) nih.gov
Rhodococcus rhodochrous EP44-Ethylphenol nih.gov
Pseudomonas sp. KL284-Ethylphenol nih.gov
Trichoderma longibraciatum2,6-Dichlorophenol nih.gov

The initial step in the bacterial degradation of alkylphenols typically involves the enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. For dialkyl-substituted phenols like this compound, this process is critical for destabilizing the aromatic structure.

Hydroxylation: In the degradation of 2,6-xylenol by Mycobacterium sp. DM1, the initial attack is proposed to be a hydroxylation step that converts 2,6-xylenol into 2,6-dimethylhydroquinone (B1220660). nih.gov This conversion is a key activation step. Similarly, in the catabolism of 4-ethylphenol by Rhodococcus rhodochrous EP4, a two-component alkylphenol hydroxylase, encoded by the aphA and aphB genes, carries out the initial hydroxylation to form 4-ethylcatechol (B135975). nih.govnih.gov This hydroxylase showed high specificity for 4-alkylphenols. nih.gov It is therefore highly probable that the degradation of this compound is also initiated by a monooxygenase or hydroxylase that introduces an additional hydroxyl group to the benzene (B151609) ring.

Ring Cleavage: Following hydroxylation, the resulting dihydroxy-intermediate undergoes ring cleavage, which is catalyzed by dioxygenase enzymes. In the case of 4-ethylphenol degradation by Rhodococcus, the intermediate 4-ethylcatechol is subjected to meta-cleavage by an extradiol dioxygenase. nih.gov For the proposed pathway of 2,6-xylenol, the ring fission substrate is suggested to be 2,6-dimethyl-3-hydroxyhydroquinone. nih.gov This indicates that the position of the alkyl groups influences the specific type of ring cleavage that occurs.

A complete metabolic pathway for this compound has not been fully elucidated. However, based on the degradation of its close analog, 2,6-xylenol, by Mycobacterium sp. DM1, a plausible pathway can be proposed. nih.gov

The proposed pathway for 2,6-xylenol begins with its conversion to 2,6-dimethylhydroquinone . nih.gov Under conditions of oxygen limitation, this intermediate was detected, along with citraconate . nih.gov Further investigation with cell extracts revealed that 2,6-dimethylhydroquinone is further metabolized. nih.gov Cell extracts were also able to reduce 2,6-dimethyl-3-hydroxyquinone to 2,6-dimethyl-3-hydroxyhydroquinone in the presence of NADH. nih.gov The presence of a citraconase enzyme in the cell extracts suggests that citraconate is a key intermediate in the pathway following ring cleavage. nih.gov This leads to the proposal of a novel metabolic route where 2,6-dimethyl-3-hydroxyhydroquinone is the substrate for ring fission, which then leads to intermediates that are channeled into central metabolism, such as the tricarboxylic acid (TCA) cycle. nih.gov

In a different model, the degradation of 4-ethylphenol by Rhodococcus proceeds through a meta-cleavage pathway, generating pyruvate (B1213749) and an acyl-CoA, with the length of the acyl-CoA corresponding to the alkyl side chain of the initial substrate. nih.gov

The study on TCP degradation revealed that the specific degradation rate was dependent on the initial biomass concentration but not on the initial substrate concentration. nih.gov This suggests that at the tested concentrations, the degrading enzymes were saturated with the substrate. The table below presents the zero-order specific degradation rates for 2,4,6-trichlorophenol (B30397) under different conditions.

Initial TCP (mg/L)Initial Biomass (mg/L)Zero-Order Specific Degradation Rate (mg TCP/mg biomass/h)Reference
501100.04 nih.gov
50250.17 nih.gov
1001000.05 nih.gov
100200.22 nih.gov

These findings highlight that a lower initial biomass concentration resulted in a higher specific degradation rate, a phenomenon attributed to a lower average biomass age. nih.gov Such kinetic analyses are vital for designing and optimizing bioremediation systems for contaminated environments.

The genetic and biochemical foundations of alkylphenol degradation are being increasingly understood through molecular studies. In Rhodococcus rhodochrous EP4, the catabolism of 4-ethylphenol is associated with a specific gene cluster, aphABCDEFGHIQRS, which is located on a putative genomic island. nih.gov This suggests that the ability to degrade alkylphenols may be a horizontally transferable trait among bacteria.

The initial and crucial step of hydroxylation is catalyzed by a two-component alkylphenol hydroxylase, encoded by the aphA and aphB genes. nih.govnih.gov Transcriptomic analysis revealed that these genes were upregulated by approximately 3,000-fold in the presence of 4-ethylphenol. nih.gov The subsequent meta-cleavage of the aromatic ring is carried out by an extradiol dioxygenase, encoded by the aphC gene. nih.gov The disruption of these key genes via mutation confirmed their essential role in the degradation pathway. For example, a deletion of the aphC gene prevented the growth of the bacterium on 4-alkylphenols. nih.gov This detailed genetic understanding is fundamental for the potential engineering of microorganisms for enhanced bioremediation of alkylphenol-contaminated sites.

Environmental Transport and Transformation

The environmental fate of this compound is governed by its physicochemical properties and its interactions with different environmental compartments, including water, soil, and air. While specific data for this compound are scarce, general principles for alkylphenols can be applied.

A UK Environment Agency report indicates that the environmental behavior of alkylphenols varies widely. service.gov.uk The potential for bioaccumulation, for instance, ranges significantly depending on the specific structure of the alkylphenol. service.gov.uk For transport and distribution, fugacity models like the Mackay Level III model can be used to predict the partitioning of chemicals in the environment. For a substance released into water, such models can estimate its distribution into sediment, soil, and air. service.gov.uk

Occurrence and Distribution in Environmental Matrices

Alkylphenols, including this compound, are a class of compounds that are pervasive in the environment. nih.gov They can originate from both natural sources, such as crude oil, and anthropogenic activities like industrial waste from coal gasification. nih.gov While specific data on this compound is limited, its structural analog, 2,6-dimethylphenol (B121312) (2,6-DMP), has been identified in environmental samples, suggesting potential pathways for similar compounds. nih.gov For instance, 2,6-DMP has been detected in groundwater and coal chemical wastewater. nih.gov The widespread use of phenolic compounds in manufacturing plastics, detergents, and other industrial products contributes to their release into various environmental matrices through industrial effluents. cpcb.nic.in The environmental presence of these compounds is a concern due to their potential toxicity. nih.govcpcb.nic.in

Photocatalytic Degradation Processes

Photocatalytic degradation is a promising method for breaking down phenolic compounds in aqueous environments. Studies on 2,6-dimethylphenol (2,6-DMP), a close structural analog of this compound, provide significant insight into these processes. The degradation of 2,6-DMP using a titanium dioxide (TiO₂) photocatalyst under UV irradiation follows pseudo-first-order kinetics. nih.govtandfonline.com

The efficiency of this degradation can be significantly enhanced by the addition of other agents. For example, adding hydrogen peroxide (H₂O₂) to the TiO₂ suspension can increase the degradation rate from 70% to 100% within three hours. nih.govresearchgate.nettandfonline.com Similarly, the presence of ferric ions (Fe(III)) can also boost the degradation efficiency. In one study, a system with a low concentration of TiO₂ (30 mg/L) saw its degradation efficiency rise from 57% to 90% with the addition of Fe(III). nih.govresearchgate.nettandfonline.com The mechanism for this degradation is complex, involving not only the highly reactive hydroxyl radical (HO•) but also direct interaction between the excited state of Fe(III) and the phenol (B47542) molecule, which leads to the formation of a 2,6-dimethylphenoxyl radical. nih.govresearchgate.nettandfonline.com

Table 1: Photocatalytic Degradation of 2,6-Dimethylphenol (Analogue to this compound)

Photocatalytic SystemConditionsDegradation EfficiencyReference
UV/TiO₂1 g L⁻¹ TiO₂, pH 5.8Complete degradation tandfonline.com
UV/TiO₂-H₂O₂1 g L⁻¹ TiO₂, 10⁻² M H₂O₂100% in 3 hours nih.govresearchgate.net
UV/TiO₂-Fe(III)30 mg L⁻¹ TiO₂, optimal Fe(III)90% nih.govresearchgate.net
UV/TiO₂ (low conc.)30 mg L⁻¹ TiO₂57% nih.gov

Identification and Analysis of Environmental Metabolites and Degradation Products

The degradation of this compound is hypothesized to follow pathways similar to its analogues. For example, the degradation of 2,6-dimethylaniline (B139824) proceeds through hydroxylation to form 2,6-dimethylphenol, which is then subject to ring oxidation that breaks it down into carboxylic acids like maleic acid. During the photocatalytic degradation of phenol using TiO₂, the process occurs in two main phases. researchgate.net In the initial phase, phenol is broken down into hydroxylated intermediate compounds such as catechol and benzoquinone. researchgate.net In the second, or mineralization phase, these intermediates are further broken down by hydroxyl radicals into simple short-chain organic compounds, and eventually into carbon dioxide and water. researchgate.net The identification of these degradation products is crucial for understanding the complete environmental fate of the parent compound and is typically performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.net

Ecotoxicological Pathways and Effects

Mechanisms of Toxicity to Aquatic Organisms

The toxicity of phenolic compounds like this compound to aquatic life is linked to several mechanisms. A primary factor determining a phenol's toxicity is its hydrophobicity, often measured by the octanol-water partition coefficient (Kow). cpcb.nic.innih.gov Phenols with a higher Kow generally exhibit greater toxicity to aquatic organisms such as the alga Selenastrum capricornutum and the water flea Daphnia magna. nih.gov This is because higher hydrophobicity allows the compound to more easily penetrate cell membranes. cpcb.nic.in

Once inside an organism, the toxicity of phenols is often driven by two main processes: the formation of free radicals and the creation of toxic metabolites. cpcb.nic.innih.gov The phenolic structure can be transformed by cellular enzymes, such as cytochrome P450 oxidases, into highly reactive metabolites. cpcb.nic.in For phenols with electron-donating groups like the ethyl groups in this compound, a key toxic pathway is believed to be the formation of a phenoxyl radical, which can then be rapidly converted into a corresponding quinone. nih.gov These electrophilic metabolites are capable of binding to and damaging critical cellular components like DNA and enzymes, leading to cellular dysfunction and toxicity. cpcb.nic.innih.gov Studies have confirmed that 2,6-DMP, an analogue, is harmful to a range of aquatic life, including fish, Daphnia, and algae. nih.gov

Quantitative Structure-Toxicity Relationship (QSTR) Modeling for this compound and Related Phenols

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. mdpi.comnih.gov For phenolic compounds, QSTR studies have successfully established strong correlations between specific molecular properties and toxicity to aquatic species. nih.gov

A key descriptor in these models is the hydrophobicity (log Kow), which alone can predict the toxicity of many phenols to organisms like Daphnia magna. nih.gov For other organisms, such as the alga S. capricornutum, combining log Kow with electronic properties like the energy of the lowest unoccupied molecular orbital (E(LUMO)) or the acid dissociation constant (pKa) provides a more accurate prediction. nih.gov

Other QSTR approaches have focused on specific mechanisms of toxicity. One model for alkylphenols is based on their ability to inhibit the cyclooxygenase enzyme. nih.gov Another area of research uses descriptors related to the formation of phenoxyl radicals, such as the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. nih.gov However, further analysis suggests that while phenoxyl radical formation is a critical rate-determining step, the ultimate toxic agent for many electron-donating phenols may be the subsequent quinone metabolites. nih.gov

Table 2: Key Descriptors in QSTR Models for Phenol Toxicity

DescriptorDescriptionRelevance to ToxicityReference
log KowOctanol-Water Partition CoefficientMeasures hydrophobicity; correlates with uptake and membrane disruption. nih.gov
pKaAcid Dissociation ConstantRelates to the degree of ionization, which affects bioavailability and toxicity. nih.gov
BDEBond Dissociation EnthalpyEnergy required to break the O-H bond; relates to the ease of forming a phenoxyl radical. nih.gov
E(LUMO)Energy of Lowest Unoccupied Molecular OrbitalAn electronic descriptor related to a molecule's ability to accept electrons. nih.gov

Cellular and Subcellular Responses to this compound Exposure

Exposure to phenolic compounds triggers a range of responses at the cellular and subcellular levels. A primary mechanism of damage involves the metabolic activation of the phenol. cpcb.nic.in Enzymes within the cell, particularly from the cytochrome P450 family, can transform the relatively stable phenol into highly reactive electrophilic metabolites, such as quinones. cpcb.nic.innih.gov These metabolites can then covalently bind to essential macromolecules, including proteins and DNA, leading to enzyme inhibition, disruption of cellular signaling, and genetic damage. cpcb.nic.in Another significant cellular response is the induction of oxidative stress, which occurs when the formation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. The generation of phenoxyl radicals during the metabolic process can contribute to this imbalance, leading to damage of lipids, proteins, and nucleic acids. nih.gov

Comparative Ecotoxicity with Other Substituted Phenols

The ecotoxicity of this compound, a member of the alkylphenol family, is best understood through comparison with other substituted phenols. The environmental impact of these compounds is largely dictated by the nature, number, and position of the substituent groups on the phenol ring. These structural variations influence key physicochemical properties like the octanol-water partition coefficient (log Kₒw), which in turn affects their bioavailability and toxicity to aquatic organisms.

Generally, an increase in the number and size of alkyl substituents on the phenol ring leads to higher hydrophobicity and, consequently, greater toxicity. emu.eeservice.gov.uk This is because more hydrophobic compounds are more likely to partition from water into the lipid-rich tissues of organisms, a process known as bioaccumulation. However, the position of these substituents also plays a crucial role, with ortho-substituted phenols sometimes exhibiting lower toxicity than their meta- or para-isomers. emu.ee

To provide a comprehensive comparison, the ecotoxicity of this compound is evaluated against other relevant substituted phenols, including its isomers and phenols with different alkyl substitutions, across various trophic levels: algae, invertebrates, and fish.

Comparative Toxicity to Algae

Algae are primary producers in aquatic ecosystems, and their health is fundamental to the stability of the food web. The growth inhibition of algae is a common endpoint for assessing the ecotoxicity of chemical compounds. While specific experimental data for the toxicity of this compound to the green alga Pseudokirchneriella subcapitata is limited, data for structurally similar compounds provide valuable insights. For instance, a study on various substituted phenols reported a 72-hour median effective concentration (EC₅₀) for 2,6-dimethylphenol of 41.60 mg/L and for 3,5-dimethylphenol (B42653) of 27.20 mg/L when tested on P. subcapitata. emu.ee This suggests that the positioning of the methyl groups significantly influences toxicity.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, can be used to predict the toxicity of chemicals for which experimental data is scarce. nih.govoecd.org Based on such models, the predicted 96-hour EC₅₀ for this compound for green algae is generally expected to be in a range that reflects its hydrophobicity.

Table 1: Comparative Acute Toxicity (EC₅₀) of Substituted Phenols to the Alga Pseudokirchneriella subcapitata
CompoundCAS Number72-hour EC₅₀ (mg/L)Data Source
2,6-Dimethylphenol576-26-141.60Experimental emu.ee
3,4-Dimethylphenol95-65-832.00Experimental emu.ee
3,5-Dimethylphenol108-68-927.20Experimental emu.ee
This compound1006-59-3Predicted to be in a similar range to other dialkylphenolsQSAR Estimation

Comparative Toxicity to Invertebrates

For comparison, the 48-hour EC₅₀ for other substituted phenols can be considered. For example, the toxicity of various phenols to the luminescent bacterium Vibrio fischeri, another common test organism, showed that phenols were generally more toxic than anilines. emu.ee The EC₅₀ values for substituted phenols in this assay ranged widely, indicating significant structure-dependent toxicity. emu.ee

Table 2: Comparative Acute Toxicity (EC₅₀) of Substituted Phenols to the Invertebrate Daphnia magna (48-hour)
CompoundCAS NumberEC₅₀ (mg/L)Data Source
This compound1006-59-3Predicted based on QSAR models for phenolsQSAR Estimation epa.gov
2,4-Dimethylphenol (B51704)105-67-9Reported to be acutely toxic to freshwater invertebratesGeneral Literature

Comparative Toxicity to Fish

For comparative purposes, the acute toxicity of 2,4-dimethylphenol to the fathead minnow has been reported, with a 96-hour LC₅₀ of 2.12 mg/L. nih.gov This highlights the potential for dialkylphenols to be toxic to fish at low concentrations. The toxicity of phenols to fish can also be influenced by the specific mechanism of action, with some acting as polar narcotics and others as uncouplers of oxidative phosphorylation, the latter being generally more toxic. nih.gov

Table 3: Comparative Acute Toxicity (LC₅₀) of Substituted Phenols to the Fathead Minnow (Pimephales promelas) (96-hour)
CompoundCAS NumberLC₅₀ (mg/L)Data Source
2,4-Dimethylphenol105-67-92.12Experimental nih.gov
This compound1006-59-3Predicted based on QSAR models for phenolsQSAR Estimation oasis-lmc.org
3,5-Dimethylphenol108-68-9Data not readily available-

Future Directions and Emerging Research Areas

Sustainable Synthesis and Production Technologies for 2,6-Diethylphenol

The transition towards a bio-based economy has spurred research into the production of chemicals from renewable feedstocks. Lignin, a complex aromatic biopolymer, stands out as a promising renewable source for phenolic compounds. researchgate.netnih.govmdpi.com The valorization of lignin through various depolymerization techniques can yield a mixture of phenol (B47542) derivatives, which can then be further processed to obtain specific compounds like this compound. researchgate.net Research in this area is focused on developing selective catalytic processes that can efficiently convert lignin-derived monomers into the desired product. One approach involves the catalytic cleavage of C-O bonds in lignin to produce aromatic monomers, which can then be subjected to selective alkylation. researchgate.net

Another avenue for sustainable production is the use of biocatalysis. Enzymes offer a green and highly selective alternative to traditional chemical catalysts. nih.gov While the direct enzymatic synthesis of this compound is still an emerging field, research into the biocatalytic conversion of renewable feedstocks to produce value-added chemicals is rapidly advancing. nih.gov The development of robust and efficient enzyme systems for the selective ortho-alkylation of phenols could revolutionize the production of this compound, minimizing waste and reducing the reliance on fossil fuels. nih.gov

FeedstockConversion StrategyPotential for this compound ProductionKey Research Challenges
LigninCatalytic depolymerization followed by selective alkylation of phenolic monomers. researchgate.netmdpi.comHigh potential due to the aromatic nature of lignin.Development of highly selective catalysts for both depolymerization and alkylation; efficient separation of the desired product from complex mixtures.
Biomass-derived sugarsFermentation to platform chemicals, followed by chemical conversion to phenols and subsequent alkylation.Indirect route with multiple steps.Optimization of fermentation processes; development of efficient catalytic conversions of sugar-derived intermediates to aromatic compounds.
Bio-oilsUpgrading of phenolic fractions through catalytic hydrodeoxygenation and selective alkylation. researchgate.netDirect utilization of a bio-derived feedstock.High complexity of bio-oil composition; catalyst deactivation due to impurities.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The selective ortho-alkylation of phenol to produce this compound is a key technological challenge. Traditional Friedel-Crafts alkylation often leads to a mixture of isomers and polyalkylated products. nih.gov Consequently, the development of novel catalytic systems with high selectivity for the ortho position is a major research focus.

Metal oxide catalysts, particularly those based on magnesium oxide (MgO) and mixed oxides, have shown promise for the vapor-phase alkylation of phenols. mdpi.com These catalysts can be tailored to have specific acid-base properties that favor ortho-alkylation. The addition of promoters and the use of structured supports can further enhance their activity and stability.

Zeolites, with their well-defined pore structures and tunable acidity, are another important class of catalysts for selective alkylation. tdl.orgmdpi.comchemicke-listy.cz Zeolites like H-beta and H-mordenite have been investigated for the isopropylation of phenol to produce propofol (2,6-diisopropylphenol), a close analog of this compound. researchgate.net The shape-selective nature of zeolites can be exploited to favor the formation of the desired 2,6-disubstituted product. Research is ongoing to develop zeolite catalysts with optimized pore architectures and acid site distributions specifically for the ethylation of phenol.

Dual-catalytic systems that combine a metal catalyst with a Lewis acid are also being explored. nih.govacs.org For instance, a cooperative system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)3) has been shown to be effective for the ortho-alkylation of phenols with primary alcohols. nih.govacs.org This approach allows for high atom economy and minimizes waste. nih.gov

Catalyst TypeKey FeaturesPerformance in Phenol AlkylationFuture Research Directions
Metal Oxides (e.g., MgO-Al2O3)Tunable acid-base properties. mdpi.comHigh ortho-selectivity in vapor-phase reactions.Improving long-term stability and resistance to coking; development of novel mixed-oxide compositions.
Zeolites (e.g., H-beta, H-mordenite)Shape-selectivity, tunable acidity. researchgate.nettdl.orgmdpi.comHigh selectivity for specific isomers in related alkylations. researchgate.netSynthesis of zeolites with tailored pore structures for ethylation; investigation of the influence of acid site density and strength.
Dual-Catalytic Systems (e.g., Pd/C + Lewis Acid)Cooperative catalysis for enhanced reactivity and selectivity. nih.govacs.orgHigh atom economy and regioselectivity. nih.govExploration of a wider range of metal and Lewis acid combinations; application in continuous flow processes.
Supported Aluminum Phenolate (B1203915)Lewis acidity, potential for ortho-selectivity. whiterose.ac.ukDemonstrated ortho-selectivity for the introduction of the first alkyl group. whiterose.ac.ukImproving catalyst reusability and stability; tuning selectivity for the second alkylation.

Advanced Bioremediation Strategies for Environmental Contamination

Alkylphenols, including this compound, can be environmental contaminants. Developing effective and environmentally friendly methods for their removal is crucial. Bioremediation, which utilizes microorganisms or their enzymes to break down pollutants, offers a sustainable solution. mdpi.com

Research in this area is focused on identifying and engineering microorganisms with the ability to degrade this compound. This involves screening for novel microbial strains from contaminated sites and using metabolic engineering to enhance their degradation capabilities. The degradation pathways of various alkylphenols are being studied to understand the enzymatic processes involved. epa.gov

Enzymatic treatment is another promising bioremediation strategy. epa.govnih.gov Laccases, a class of oxidoreductase enzymes, have shown potential for the degradation of a wide range of phenolic compounds. nih.govresearchgate.net Immobilizing these enzymes on solid supports, such as magnetic nanoparticles, can enhance their stability and reusability, making the treatment process more efficient and cost-effective. nih.gov Future research will likely focus on developing robust immobilized enzyme systems tailored for the specific degradation of this compound and other persistent alkylphenols in soil and water. mdpi.comepa.gov

Development of New Materials and Biomedical Applications

This compound serves as a valuable building block for the synthesis of advanced materials and bioactive molecules. A significant area of research is its use as a monomer for the production of high-performance polymers. Analogous to 2,6-dimethylphenol (B121312), which is the monomer for poly(phenylene oxide) (PPO), this compound can be used to synthesize poly(2,6-diethyl-1,4-phenylene oxide). uc.edumdpi.comresearchgate.netnih.govacs.orgacs.org This polymer is expected to have unique properties, such as a lower glass transition temperature and increased solubility, which could be advantageous for specific applications in electronics and high-frequency communication. nih.gov

In the biomedical field, this compound and its derivatives have been investigated for their anesthetic properties. nih.gov Following the discovery of the intravenous anesthetic activity of this compound, a series of related alkylphenols were synthesized and evaluated. nih.gov This research led to the development of propofol (2,6-diisopropylphenol), a widely used anesthetic. researchgate.netnih.gov Ongoing research is focused on designing novel 2,6-disubstituted phenol derivatives with improved anesthetic profiles, such as increased potency and reduced side effects. researchgate.netfigshare.comnih.gov The incorporation of different alkyl or cyclopropyl groups at the ortho positions can significantly influence the anesthetic properties of these compounds. researchgate.netfigshare.com

Application AreaMaterial/MoleculeKey Properties and Research Focus
High-Performance PolymersPoly(2,6-diethyl-1,4-phenylene oxide)Potentially lower glass transition temperature and enhanced solubility compared to PPO; applications in electronics and specialty membranes. nih.gov
BiomedicalThis compound and its derivativesIntravenous anesthetic agents; research on structure-activity relationships to improve potency and safety. nih.govresearchgate.netnih.gov

Integrated Computational and Experimental Approaches for Mechanism Discovery

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for the rational design of more efficient catalysts and processes. The integration of computational chemistry with experimental studies provides a powerful tool for achieving this. nih.govacs.orgresearchgate.net

Density Functional Theory (DFT) calculations are being used to elucidate the mechanistic details of phenol alkylation. nih.govacs.orgresearchgate.net These studies can model the interaction of reactants with catalyst surfaces, calculate reaction energy barriers, and predict the selectivity of different reaction pathways (e.g., O-alkylation vs. C-alkylation, and ortho- vs. para-C-alkylation). nih.govacs.org For instance, computational studies can help to understand how the electronic and steric properties of the catalyst and reactants influence the regioselectivity of the alkylation reaction. chemrxiv.org

By combining the insights from computational modeling with experimental data from kinetic studies and catalyst characterization, researchers can develop a comprehensive picture of the reaction mechanism. This integrated approach can accelerate the discovery and optimization of novel catalytic systems for the selective synthesis of this compound, ultimately leading to more sustainable and efficient production processes.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2,6-diethylphenol, and what are their critical experimental parameters?

  • Methodological Answer : A common synthesis involves diazotization of 2,6-diethylaniline with sodium nitrite in aqueous sulfuric acid, followed by thermal decomposition. Key parameters include maintaining a cold reaction temperature (0–5°C) during diazotization and controlled addition rates to avoid side reactions. The oily intermediate is decanted and crystallized from hydrochloric acid, yielding this compound with 60–70% efficiency .
  • Data Note : Yield optimization requires precise stoichiometric ratios (e.g., 2,6-diethylaniline:H₂SO₄:NaNO₂ = 1:3.5:0.5) and rapid stirring to prevent localized overheating.

Q. How can spectroscopic techniques characterize this compound’s structural conformers?

  • Methodological Answer : Rotational spectroscopy (2–8 GHz range) using chirped-pulse Fourier transform microwave (CP-FTMW) methods under jet-cooled conditions resolves two conformers. Hyperfine tunneling components in rotational transitions indicate intramolecular interactions, such as hydrogen bonding between hydroxyl and ethyl groups .
  • Data Note : Conformer populations are temperature-dependent; cryogenic cooling enhances spectral resolution for quantitative analysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste must be segregated and treated by certified facilities due to potential environmental persistence .
  • Data Note : No acute toxicity data are available, but structural analogs (e.g., 2,6-xylenol) suggest moderate irritancy, necessitating caution .

Advanced Research Questions

Q. How do analytical methods like gas chromatography (GC) affect the stability of this compound derivatives?

  • Methodological Answer : During GC analysis (e.g., using VPC), allylated derivatives (e.g., allyl 2,6-diethylphenyl ether) undergo thermal rearrangement to phenolic isomers. For example, 6-allyl-2,6-diethylcyclohexa-2,4-dienone decomposes into an 18:82 mixture of ether and phenol at elevated temperatures .
  • Data Note : Decomposition artifacts complicate quantification; internal standards (e.g., diphenyl ether) and low-temperature GC methods mitigate this .

Q. What mechanistic insights exist for this compound’s anesthetic activity compared to sodium pentothal?

  • Methodological Answer : Preclinical studies show this compound induces anesthesia at 15–20 mg/kg in mice, with a safety margin (LD₅₀/effective dose) of 5–6×, surpassing sodium pentothal’s 4× margin. Its slower induction kinetics suggest differences in blood-brain barrier permeability or receptor binding kinetics (e.g., GABAₐ modulation) .
  • Data Note : Structural modifications (e.g., tert-butyl groups in 2,6-di-tert-butylphenol) alter lipid solubility and potency, guiding SAR studies .

Q. How can crystallography resolve ambiguities in this compound-derived Schiff base structures?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) of derivatives, such as 2-[(2,6-diethylphenyl)iminomethyl]-N-(2-methoxyphenyl)aniline, confirms planarity of the imine moiety and dihedral angles between aromatic rings. Hydrogen bonding networks (e.g., C–H⋯π interactions) stabilize supramolecular assemblies .
  • Data Note : Crystallization solvents (e.g., methanol vs. DMF) influence packing motifs, affecting material properties like porosity .

Q. What discrepancies arise in quantifying this compound using UV-Vis vs. HPLC-MS?

  • Methodological Answer : UV-Vis detects phenolic groups at ~270 nm but lacks specificity for derivatives. HPLC-MS (e.g., ESI+ mode) resolves isomers (e.g., allylated vs. hydroxylated forms) with higher accuracy. For example, allyl ethers exhibit distinct fragmentation patterns (m/z 178 [M+H–H₂O]⁺) .
  • Data Note : Matrix effects in complex biological samples necessitate isotope dilution (e.g., ¹³C-labeled internal standards) for precise quantification.

Application-Oriented Questions

Q. How does this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : Its phenolic hydroxyl group enables functionalization via alkylation (e.g., allylation for ethers) or esterification. For instance, 4-allyl-2,6-diethylphenol is a key intermediate in synthesizing cyclohexadienones with potential antimicrobial activity .
  • Data Note : Allylated derivatives show pH-dependent stability, requiring buffered conditions (pH 6–8) for storage .

Q. What role does this compound play in catalysis or coordination chemistry?

  • Methodological Answer : While not a direct ligand, its derivatives (e.g., Schiff bases) coordinate transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes studied for catalytic oxidation or magnetic properties. Steric effects from ethyl groups modulate metal center accessibility .
  • Data Note : Ethyl substituents enhance thermal stability of metal-organic frameworks (MOFs) compared to methyl analogs .

Data Contradictions and Mitigation

  • Synthesis Yields : Reported yields (60–70%) assume optimal conditions; impurities from incomplete diazotization or thermal decomposition may reduce efficiency. Purity checks via NMR (e.g., absence of aniline peaks at δ 6.8–7.2 ppm) are critical .
  • Conformer Assignments : Rotational spectra may conflate tunneling splittings with conformer differences. Isotopic labeling (e.g., ¹⁸O) or computational modeling (DFT) aids unambiguous assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.